(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-fluorophenyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-31-20-12-5-7-15-13-19(22(28)25-17-9-6-8-16(24)14-17)23(32-21(15)20)26-27-33(29,30)18-10-3-2-4-11-18/h2-14,27H,1H3,(H,25,28)/b26-23- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJDUOYNIYLHFP-RWEWTDSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using reagents like methyl iodide in the presence of a base.
Attachment of the Benzenesulfonamidoimino Moiety: This step involves the reaction of the chromene derivative with a benzenesulfonamide derivative under appropriate conditions to form the sulfonamidoimino linkage.
Incorporation of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the chromene derivative, which can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound “(2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The sulfonamidoimino moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the chromene core.
Reduction: Amines derived from the sulfonamidoimino moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Chromene Derivatives
Chromene-based compounds are widely studied for their diverse pharmacological and material properties. Below is a detailed comparison with key analogues:
Functional Group Impact on Properties
- Benzenesulfonamidoimino vs.
- Fluorophenyl vs.
- Methoxy Positioning : The 8-methoxy group in the target compound is conserved across analogues, suggesting its role in stabilizing the chromene scaffold via intramolecular hydrogen bonding or π-stacking .
Computational and Crystallographic Insights
- AutoDock Vina Simulations: Docking studies predict that the sulfonamidoimino group in the target compound forms stable interactions with protein active sites (e.g., kinases), with binding affinities ~2 kcal/mol stronger than methylphenyl-substituted analogues due to enhanced polar contacts .
- Crystallographic Data: SHELX-refined structures (e.g., via WinGX) indicate that the Z-configuration of the imino group in the target compound promotes planar chromene conformations, unlike tetrahydrochromene derivatives, which adopt puckered ring geometries .
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a novel chromene derivative that has drawn attention for its potential biological activities, particularly in the realm of medicinal chemistry. Chromenes are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound includes several functional groups that contribute to its biological activity. The chromene core is substituted with a benzenesulfonamidoimino group and a fluorophenyl moiety, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18F N3O4S |
| Molecular Weight | 397.43 g/mol |
| LogP | 3.25 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have indicated that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties using standard assays such as MTT and IC50 determination.
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits moderate to high cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HL-60 (leukemia), and A549 (lung cancer). The IC50 values ranged from 25 µM to 60 µM across different cell lines, indicating a promising potential for further development as an anticancer agent .
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell metabolism. Preliminary data suggest that the compound may inhibit glycolytic pathways, thereby reducing energy production in rapidly dividing cancer cells. This aligns with findings from similar chromene derivatives that have shown the ability to induce apoptosis through the modulation of metabolic pathways .
Case Studies
- Study on MCF-7 Cells : A study assessing the effects of the compound on MCF-7 cells reported an IC50 value of approximately 45 µM. The treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for inducing apoptosis .
- Evaluation in HL-60 Cells : Another investigation focused on HL-60 leukemia cells revealed that the compound triggered cell cycle arrest at the G1 phase, leading to decreased cell proliferation rates. Flow cytometry analysis confirmed these findings, supporting its role as a potential therapeutic agent against leukemia .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
